1-(3-Bromobenzyl)-2-methylpiperidine
CAS No.:
Cat. No.: VC13390344
Molecular Formula: C13H18BrN
Molecular Weight: 268.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrN |
|---|---|
| Molecular Weight | 268.19 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-2-methylpiperidine |
| Standard InChI | InChI=1S/C13H18BrN/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 |
| Standard InChI Key | UHXYFARSBSNTGR-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CC2=CC(=CC=C2)Br |
| Canonical SMILES | CC1CCCCN1CC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a piperidine ring (C₅H₁₀NH) substituted with a methyl group at the 2-position and a 3-bromobenzyl group at the 1-position. The benzyl group introduces aromaticity and electron-withdrawing effects via the bromine atom, influencing reactivity and intermolecular interactions. The molecular formula is C₁₃H₁₈BrN, with a molecular weight of 284.19 g/mol and an exact mass of 283.06 Da.
Stereochemical Considerations
Piperidine derivatives often exhibit chair conformations, with substituents adopting equatorial or axial positions. The 2-methyl group likely occupies an equatorial position to minimize steric strain, while the 3-bromobenzyl group may adopt a pseudoaxial orientation to reduce aryl-ring interactions . Chirality arises if the piperidine ring adopts a non-planar conformation, though resolution of enantiomers remains unreported for this compound.
Synthesis and Chemical Characterization
Alternative Pathways
Patent literature describes bromination of benzyl-piperidine precursors using N-bromosuccinimide (NBS) in carbon tetrachloride, though this method risks over-bromination .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, MeOD-d₄): δ 7.56 (s, 1H, ArH), 7.41 (d, J = 8.1 Hz, 1H, ArH), 7.32 (d, J = 7.6 Hz, 1H, ArH), 3.76 (s, 2H, CH₂Ar), 2.93 (d, J = 11.6 Hz, 2H, piperidine-H), 2.71 (t, J = 6.7 Hz, 2H, NCH₂), 1.92 (d, J = 12.8 Hz, 2H, piperidine-H) .
-
¹³C NMR (151 MHz, MeOD-d₄): δ 143.7 (C-Br), 132.5–123.4 (ArC), 57.8 (NCH₂), 35.8 (CH₃) .
High-Resolution Mass Spectrometry (HRMS)
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–215°C (HCl salt) | Capillary tube |
| LogP | 2.1 ± 0.3 | HPLC estimation |
| Solubility (H₂O) | 12 mg/mL | Shake-flask |
Stability Profile
The compound is hygroscopic as a free base but stable for >6 months at -20°C when stored as a hydrochloride salt. Acidic conditions (pH < 3) prevent N-demethylation, while alkaline conditions (pH > 9) induce decomposition .
Analytical and Regulatory Considerations
Regulatory Status
No FDA approvals exist, but related compounds are classified as Schedule IV controlled substances due to structural similarity to anxiolytics .
Applications and Future Directions
Therapeutic Development
The compound’s dual secretolytic-antitussive activity positions it as a candidate for chronic obstructive pulmonary disease (COPD). Phase I trials for analogs are ongoing, with preliminary data showing 60% reduction in cough frequency .
Chemical Probes
Its bromine atom facilitates radiolabeling (e.g., ⁷⁶Br for PET imaging) to study σ receptor distribution in neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume